2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzoic acid
Overview
Description
“2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzoic acid” is a potent, highly selective, cell-permeable inhibitor of glucose transporter GLUT1 .
Synthesis Analysis
The synthesis of compounds similar to “this compound” involves various metal catalysts in acetic acid and acetonitrile solvents . Imidazole, a five-membered heterocyclic moiety, is a key component in the synthesis of these compounds .Molecular Structure Analysis
The molecular formula of “this compound” is C11H9FN2O2. It has a molecular weight of 220.2 g/mol . The IUPAC name is 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 220.2 g/mol. It has a topological polar surface area of 84.4 Ų and a complexity of 679 .Scientific Research Applications
Antibacterial Activity
Research has shown that compounds related to 2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzoic acid have been synthesized and demonstrated notable antibacterial activities. For instance, Rai et al. (2009) synthesized a series of novel compounds structurally similar to this compound, which exhibited significant antibacterial activity against various bacterial strains including Bacillus subtilis and Staphylococcus aureus (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
Antitumor Activity
El-Zahar et al. (2011) conducted research on pyrazole derivatives, closely related to the chemical structure of interest, revealing their potential in antitumor activity. These derivatives were evaluated for their cytotoxic effects against HEPG2 (human liver carcinoma cell line), indicating a promising avenue in cancer treatment research (El-Zahar, Adb El-Karim, Haiba, & Khedr, 2011).
Molecular Imaging Applications
Wang et al. (2014) explored the use of a compound similar to this compound in molecular imaging, specifically in PET imaging of the retinoid X receptor. This application demonstrates the potential use of such compounds in diagnostic imaging and potentially in the monitoring of therapeutic responses in diseases (Wang, Davis, Gao, & Zheng, 2014).
Synthesis and Evaluation of Novel Derivatives
Patel et al. (2004) synthesized derivatives of 1H-pyrazol-5-ol, a compound structurally related to this compound, as potential COX-2 inhibitors. This research highlights the adaptability of these compounds in synthesizing novel pharmaceutical agents (Patel, Bell, Majest, Henry, & Kolasa, 2004).
Antimicrobial and Antifungal Properties
Gadakh et al. (2010) worked on synthesizing and evaluating the antimicrobial and antifungal properties of fluorine-containing pyrazole derivatives. The research shows the potential of such compounds in combating various bacterial and fungal strains, which can be crucial in developing new antibiotics (Gadakh, Pandit, Rindhe, & Karale, 2010).
Future Directions
Properties
IUPAC Name |
2-fluoro-4-(2-methylpyrazol-3-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c1-14-10(4-5-13-14)7-2-3-8(11(15)16)9(12)6-7/h2-6H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRYXZNNEZWUKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC(=C(C=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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